(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride
Description
This compound features a phenyl ketone core substituted with a 2-hydroxyphenyl group and a dimethylamino ethoxy side chain. The dimethylamino group enhances solubility in physiological conditions, while the phenolic hydroxyl and ketone moieties contribute to hydrogen bonding and electronic interactions.
Properties
CAS No. |
83803-91-2 |
|---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-hydroxyphenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18(2)10-11-21-14-8-9-15(16(19)12-14)17(20)13-6-4-3-5-7-13;/h3-9,12,19H,10-11H2,1-2H3;1H |
InChI Key |
DRIGWUADCHORFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers.
Biology
In biology, this compound is studied for its potential biological activity. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may provide insights into new treatments for various diseases.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in fields such as polymer science, materials engineering, and chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Aminoethoxy Chain: The dimethylamino group enhances water solubility and cationic interactions, critical for membrane penetration and receptor binding. Diethyl or piperidinyl variants modify lipophilicity and selectivity .
- Halogenation : Iodine in Amiodarone increases lipophilicity, extending half-life but raising toxicity risks .
- Core Structure : Ketone vs. amide or benzofuran alters metabolic stability; phenyl ketones are prone to redox reactions, while benzamides resist hydrolysis .
Biological Activity
The compound (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride, commonly referred to as DMAP, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antiamoebic activity, and potential applications in treating various diseases.
Chemical Structure and Properties
DMAP is characterized by a complex structure that combines a phenyl ketone moiety with a dimethylaminoethoxy group and a hydroxyphenyl component. This unique arrangement contributes to its biological activity by enhancing solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of DMAP has been investigated across various studies, highlighting its potential in different therapeutic areas:
- Cytotoxicity : DMAP exhibits moderate cytotoxic effects on cancer cell lines, particularly A549 (lung carcinoma) and HeLa (cervical carcinoma). Studies have shown that DMAP inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in these cancer cells .
- Antiamoebic Activity : Research indicates that DMAP derivatives demonstrate promising antiamoebic properties against Entamoeba histolytica. The compound's design incorporates hydrazone hybrids which enhance selectivity and potency against amoebic infections .
- Neuroprotective Effects : Some studies suggest that DMAP may exhibit neuroprotective effects by inhibiting beta-amyloid aggregation, which is significant in Alzheimer's disease research. This activity is thought to be mediated through interaction with acetylcholinesterase (AChE), thereby improving cholinergic signaling .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method revealed that DMAP has an IC50 value of approximately 20 µM against A549 cells. The compound showed selective toxicity, with minimal effects on non-cancerous cell lines. This selectivity is crucial for developing safer therapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 20 |
| HeLa (Cervix) | 25 |
| 184B5 (Breast) | >100 |
Anti-Amoebic Activity
In vitro studies demonstrated that DMAP derivatives were effective against E. histolytica, with the lead compound showing an IC50 of 15 µM. This suggests potential for developing new treatments for amoebiasis.
| Compound | IC50 (µM) |
|---|---|
| DMAP Derivative 1 | 15 |
| DMAP Derivative 2 | 30 |
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of DMAP in mice models indicated significant tumor reduction in lung cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuroprotection in Alzheimer's Models : In a rodent model of Alzheimer's disease, DMAP administration resulted in reduced levels of beta-amyloid plaques and improved cognitive function, suggesting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
